molecular formula C15H12I3NO4 B1206141 Rathyronine CAS No. 3130-96-9

Rathyronine

Cat. No. B1206141
CAS RN: 3130-96-9
M. Wt: 650.97 g/mol
InChI Key: AUYYCJSJGJYCDS-UHFFFAOYSA-N
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Description

Rathyronine is a synthetic thyroid hormone analog that has been widely used in scientific research. It was first synthesized in the 1950s as a potential treatment for hypothyroidism, a condition characterized by an underactive thyroid gland. However, it was later found to have limited therapeutic potential due to its short half-life and rapid metabolism. Despite this, Rathyronine has been extensively studied for its biochemical and physiological effects, making it a valuable tool for understanding thyroid hormone signaling pathways.

Scientific Research Applications

Thyroid Gland Alterations

Rathyronine has been studied for its impact on the thyroid gland. A study by (Rajab et al., 2015) found that short-term treatment with high doses of thyroid hormones, including T3, led to histological alterations in rat thyroid glands. These changes included reduced thyrocyte height and distended follicular lumens, indicating tissue injury and possible irreversible damage.

Liver Regeneration

Rathyronine's role in liver regeneration has been explored. (Bockhorn et al., 2007) demonstrated that exogenous T3 administration improved liver regeneration after partial and subtotal hepatectomy in rats, possibly by stimulating angiogenesis.

Brain Metabolism

The metabolism of T3 in the brain has been investigated. A study by (Kaplan & Yaskoski, 1980) revealed that T3 undergoes various metabolic processes in rat brain homogenates, contributing significantly to the endogenous nuclear T3 in certain brain regions.

Lung Maturation

Rathyronine also plays a role in lung maturation. (Smith & Sabry, 1983) found that T3, in conjunction with cortisol, had a synergistic effect on fetal rat lung cell cultures, enhancing the production of surfactant-associated saturated phosphatidylcholine.

Tissue Concentrations

The distribution of T3 in various tissues was studied by (van Doorn et al., 1985). Their research showed that T3 concentration varies significantly across different organs in rats, with the highest amounts in the kidney and pituitary gland.

Wound Healing

The effect of T3 on healing was explored by (Mehregan & Zamick, 1974). They found that T3 treatment resulted in better organization of collagen bundles and smoother scars in deep dermal burns and skin grafts in rats.

Electromagnetic Field Effects

Investigating the interaction of T3 with electromagnetic fields, (Vesal et al., 2018) found significant changes in Cortisol, Blood Sugar, and Triiodothyronine levels in rats exposed to magnetic fields, suggesting a potential health impact.

Mitochondrial Calcium Metabolism

Rathyronine's effect on mitochondrial calcium metabolism was studied by (Herd, 1978). This study indicated that T3 alters calcium ion mobility within the mitochondrial membrane, modulating calcium-dependent metabolic processes.

properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYYCJSJGJYCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858995
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
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URL https://comptox.epa.gov/dashboard/DTXSID30858995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rathyronine

CAS RN

3130-96-9, 6893-02-3, 5714-08-9
Record name DL-Triiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3130-96-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rathyronine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name liothyronine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Detrothyronin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046
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Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rathyronine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RATHYRONINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IKM Morton - 1999 - Springer
3123L-puromycin. L-8-Iypressin. L 1718-osalmid. L 2103-hexapropymate. L 33355-mestranol. L 33379-flurandrenolone. L 37231-vincristine. L 154803• lovastatin. L 159913 is a …
Number of citations: 0 link.springer.com
IKM Morton - 1999 - Springer
used as an ANTIHYPERTENSIVE. quingestanol [BAN. INN](quingestanol acetate [USAN]; W 4540) is a synthetic steroid PROGESTOGEN. formerly used as an oral and postcoital …
Number of citations: 0 link.springer.com
JM Pisciotta - 2007 - search.proquest.com
Malaria remains a major public health problem throughout much of the world. The intraerythrocytic stage Plasmodium parasite is responsible for malaria pathology. Erythrocyte …
Number of citations: 0 search.proquest.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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